methyl 3,5,5-trimethylhexanoate
Overview
Description
Methyl 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C10H20O2This compound is a colorless liquid with a fruity odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5,5-trimethylhexanoate can be synthesized through the esterification of 3,5,5-trimethylhexanoic acid with methanol. The reaction is typically catalyzed by acetyl chloride and carried out under reflux conditions in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure to yield the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5,5-trimethylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5,5-trimethylhexanoic acid and methanol in the presence of an acid or base.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce different oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and methanol.
Reduction: 3,5,5-trimethylhexanol.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
Methyl 3,5,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3,5,5-trimethylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: Similar ester structure but without the additional methyl groups.
Ethyl 3,5,5-trimethylhexanoate: Similar structure but with an ethyl group instead of a methyl group.
3,5,5-Trimethylhexanoic acid: The corresponding acid form of the ester.
Uniqueness
Methyl 3,5,5-trimethylhexanoate is unique due to its specific structure, which includes three methyl groups on the hexanoic acid backbone. This structural feature imparts distinct chemical and physical properties, such as its fruity odor and specific reactivity patterns, making it valuable in various applications .
Biological Activity
Methyl 3,5,5-trimethylhexanoate is an ester compound with significant biological activity, particularly in the fields of dermatology and lipid metabolism. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H20O2
- Molecular Weight : 172.26 g/mol
- IUPAC Name : this compound
This compound primarily interacts with skin cells by forming a hydrophobic film on the skin surface. This film enhances moisture retention and protects against transepidermal water loss (TEWL). The compound modulates various biochemical pathways:
- Cell Signaling : Influences lipid metabolism by modulating the expression of genes involved in lipid synthesis and degradation.
- Enzyme Interaction : Interacts with esterases, leading to the hydrolysis of ester bonds, which is crucial for its metabolic processing.
- Transport Mechanism : Binds to lipid-binding proteins to facilitate cellular transport.
The compound has been shown to affect several biochemical pathways:
- Lipid Metabolism : Enhances lipid metabolism and can improve skin hydration at lower doses. Higher doses may induce toxicity and disrupt normal cellular functions.
- Stability : Remains stable under standard laboratory conditions, with sustained effects on cellular functions over time.
Cellular Effects
This compound has been studied for its effects on various cell types:
- Gene Expression : It modulates the expression of genes related to lipid metabolism.
- Metabolic Enzyme Activity : Alters the activity of key metabolic enzymes involved in lipid homeostasis.
Dosage Effects in Animal Models
Research indicates that dosage significantly influences the biological activity of this compound:
Dosage (mg/kg) | Effect | Remarks |
---|---|---|
Low (0 - 250) | Enhanced lipid metabolism | Improved skin hydration |
Medium (250 - 500) | Stable metabolic effects | No adverse effects observed |
High (500+) | Toxicity and disruption of functions | Careful dosage regulation needed |
Case Studies
-
Skin Hydration Study :
- A study demonstrated that topical application of this compound improved skin hydration significantly compared to a control group. The compound was found to enhance moisture retention through its hydrophobic properties.
-
Lipid Metabolism Investigation :
- In vitro studies showed that this compound could upregulate genes involved in fatty acid synthesis while downregulating those responsible for fatty acid oxidation in cultured adipocytes.
Safety and Toxicology
Toxicological assessments indicate that this compound does not present significant genotoxic risks. In Ames tests conducted on similar compounds, no mutagenic effects were observed at concentrations up to 5000 μg/plate . Additionally, repeated dose toxicity studies suggest that it has an adequate margin of exposure for safety at current usage levels .
Properties
IUPAC Name |
methyl 3,5,5-trimethylhexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(6-9(11)12-5)7-10(2,3)4/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCIGBOUDWJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303738 | |
Record name | Methyl 3,5,5-trimethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71500-39-5 | |
Record name | Methyl 3,5,5-trimethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71500-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 3,5,5-trimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071500395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5,5-trimethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,5,5-trimethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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